(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

Catalog No.
S13454899
CAS No.
M.F
C12H17NO4
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

Product Name

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

IUPAC Name

(2R)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1

InChI Key

ILYZSLDASQJSIG-SECBINFHSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](CN)C(=O)O)OC

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by its unique structure, which includes a propanoic acid backbone and a 3,4-dimethoxybenzyl group. Its molecular formula is C12H17NO4C_{12}H_{17}NO_4, with a molecular weight of approximately 239.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and ability to serve as a building block in various

  • Oxidation: The compound may be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert carbonyl groups into alcohols or amines, typically using hydrogenation catalysts such as palladium on carbon.
  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution.
  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

The biological activity of (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid has been explored in various studies. It exhibits potential as an enzyme inhibitor and modulator of receptor activity. Its structural features allow it to interact selectively with specific molecular targets, leading to various biological effects that may be beneficial in therapeutic contexts .

The synthesis of (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid typically involves several steps:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
  • Formation of the Benzyl Intermediate: The protected amine reacts with 3,4-dimethoxybenzyl chloride to form the benzyl intermediate.
  • Coupling Reaction: The benzyl intermediate is coupled with a suitable chiral auxiliary to introduce chirality.
  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid has diverse applications across several fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.
  • Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
  • Biochemical Research: Employed in studies of enzyme-substrate interactions and protein-ligand binding.

Studies on the interaction of (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid with biological targets have shown its ability to modulate enzyme activity and receptor functions. The compound's chirality and functional groups enhance its specificity and effectiveness in binding to target sites, making it a valuable candidate for further pharmacological research .

Several compounds share structural similarities with (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid:

  • (S)-3-Amino-2-(3,4-dimethoxyphenyl)propanoic acid
  • (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid
  • (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid

Uniqueness

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is distinguished by its specific combination of functional groups that confer unique chemical reactivity and biological activity. The presence of the 3,4-dimethoxybenzyl group enhances its interaction capabilities compared to other similar compounds, making it particularly useful in targeted therapeutic applications.

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

239.11575802 g/mol

Monoisotopic Mass

239.11575802 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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